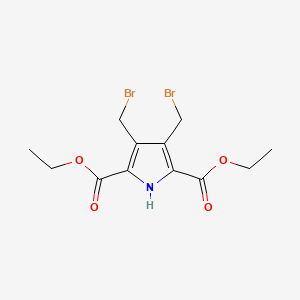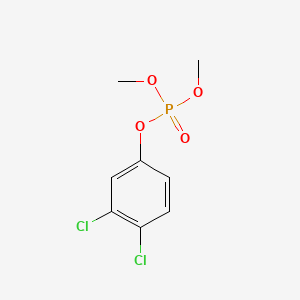
Urea, 1-(4-antipyrinyl)-3-(2-(4-methylpyridyl))-2-thio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Urea, 1-(4-antipyrinyl)-3-(2-(4-methylpyridyl))-2-thio-” is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of an antipyrinyl group, a methylpyridyl group, and a thio group attached to the urea backbone. Urea derivatives are known for their diverse applications in medicinal chemistry, agriculture, and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, 1-(4-antipyrinyl)-3-(2-(4-methylpyridyl))-2-thio-” typically involves the reaction of 4-antipyrinyl isocyanate with 2-(4-methylpyridyl)thiourea under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products.
Analyse Chemischer Reaktionen
Types of Reactions
“Urea, 1-(4-antipyrinyl)-3-(2-(4-methylpyridyl))-2-thio-” can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The antipyrinyl and methylpyridyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Halogenating agents or strong acids/bases may be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group may yield sulfoxides or sulfones, while reduction of nitro groups may produce corresponding amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of “Urea, 1-(4-antipyrinyl)-3-(2-(4-methylpyridyl))-2-thio-” involves its interaction with specific molecular targets. The antipyrinyl and methylpyridyl groups may bind to enzymes or receptors, modulating their activity. The thio group can participate in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Urea, 1-(4-antipyrinyl)-3-(2-pyridyl)-2-thio-
- Urea, 1-(4-antipyrinyl)-3-(2-(4-chloropyridyl))-2-thio-
- Urea, 1-(4-antipyrinyl)-3-(2-(4-ethylpyridyl))-2-thio-
Uniqueness
“Urea, 1-(4-antipyrinyl)-3-(2-(4-methylpyridyl))-2-thio-” is unique due to the presence of the 4-methylpyridyl group, which may impart distinct chemical and biological properties compared to its analogs. The specific arrangement of functional groups can influence its reactivity, stability, and interaction with biological targets.
Eigenschaften
| 73953-56-7 | |
Molekularformel |
C18H19N5OS |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylpyridin-2-yl)thiourea |
InChI |
InChI=1S/C18H19N5OS/c1-12-9-10-19-15(11-12)20-18(25)21-16-13(2)22(3)23(17(16)24)14-7-5-4-6-8-14/h4-11H,1-3H3,(H2,19,20,21,25) |
InChI-Schlüssel |
OCJNMHHYMKNSAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1)NC(=S)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


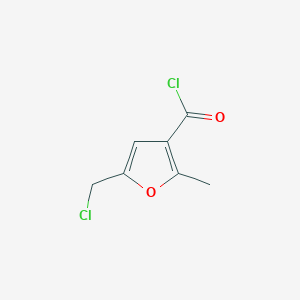

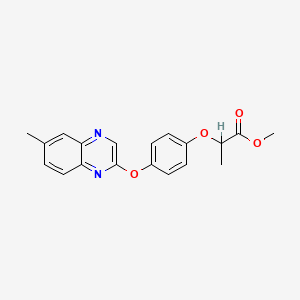
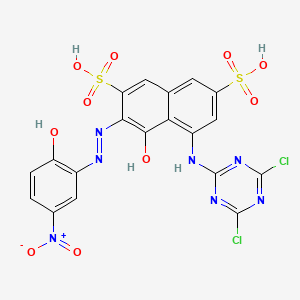
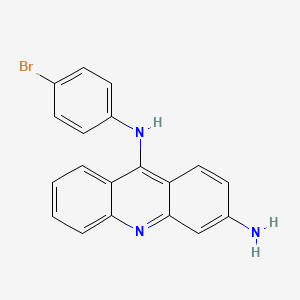

![1-[(Hexan-3-yl)oxy]hexane](/img/structure/B14448818.png)

